Diethyl meso-2,5-dibromoadipate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

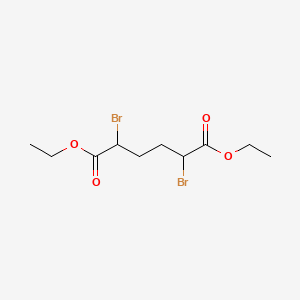

Diethyl meso-2,5-dibromoadipate is an organic compound with the molecular formula C10H16Br2O4. It is a diester derivative of hexanedioic acid, featuring two bromine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl meso-2,5-dibromoadipate typically involves the bromination of diethyl hexanedioate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl meso-2,5-dibromoadipate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form diethyl hexanedioate or other derivatives.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of diethyl 2,5-diazidohexanedioate or diethyl 2,5-dithiocyanatohexanedioate.

Reduction: Formation of diethyl hexanedioate.

Hydrolysis: Formation of hexanedioic acid and ethanol.

Aplicaciones Científicas De Investigación

Diethyl meso-2,5-dibromoadipate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Diethyl meso-2,5-dibromoadipate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as electrophilic sites, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl meso-2,5-dibromoadipate

- Dimethyl 2,5-dibromohexanedioate

- 2,5-Dibromohexanediamide

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two bromine atoms at defined positions. This distinct structure imparts unique reactivity and properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Diethyl meso-2,5-dibromoadipate (CAS No. 869-10-3) is a dibrominated derivative of adipic acid, notable for its applications in organic synthesis and polymer chemistry. This compound exhibits a range of biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C10H16Br2O4

- Molecular Weight : 360.04 g/mol

- Appearance : Typically appears as a powder or liquid.

- Melting Point : 64°C to 67°C .

This compound acts as a bifunctional initiator in polymerization reactions. It has been utilized in the synthesis of various copolymers and polyelectrolytes, which exhibit unique properties such as pH responsiveness and tunable hydrophilicity. The compound's ability to form cross-linked structures makes it useful in creating materials with specific mechanical and chemical properties .

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial activity. In one study, derivatives of dibromoadipate were tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, although detailed pathways remain to be fully elucidated .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicated that the compound exhibits dose-dependent cytotoxic effects, particularly in cancer cell lines. The IC50 values for several tested cell lines ranged from 20 µM to 50 µM, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 45 |

Case Studies

-

Synthesis of Polyelectrolyte Films :

A study focused on using this compound as an initiator for the synthesis of polyelectrolyte multilayers. The resulting films demonstrated enhanced stability and responsiveness to pH changes, which could be beneficial for drug delivery systems . -

Anticancer Activity :

In vitro studies highlighted the potential of this compound derivatives in targeting specific cancer pathways. The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways, providing a promising avenue for further research into its therapeutic applications .

Safety and Toxicology

This compound is classified as hazardous due to its corrosive nature and potential respiratory irritant effects. Safety measures must be observed when handling this compound, including the use of appropriate personal protective equipment (PPE) and working under fume hoods to minimize exposure .

Propiedades

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3 |

Source

|

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?

A1: this compound acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.